molecular formula C27H25N3O5 B11656807 3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B11656807
M. Wt: 471.5 g/mol
InChI Key: OHMXCTHUTYFUBL-UHFFFAOYSA-N
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Description

This compound is a dibenzo[b,e][1,4]diazepine derivative characterized by a tetrahydro-2H-diazepine core fused to two benzene rings. Key structural features include:

  • 3-Nitrophenyl substituent at position 11: The nitro group introduces strong electron-withdrawing effects, which may influence redox behavior and metabolic stability.
  • Hydroxyl group at position 1: This polar functional group increases hydrophilicity and hydrogen-bonding capacity, affecting solubility and pharmacokinetics.

Properties

Molecular Formula

C27H25N3O5

Molecular Weight

471.5 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(3-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H25N3O5/c1-34-24-11-10-16(15-25(24)35-2)18-13-22-26(23(31)14-18)27(17-6-5-7-19(12-17)30(32)33)29-21-9-4-3-8-20(21)28-22/h3-12,15,18,27-29H,13-14H2,1-2H3

InChI Key

OHMXCTHUTYFUBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C2)OC

Origin of Product

United States

Preparation Methods

L-Proline-Mediated "On-Water" Synthesis

The "on-water" approach, leveraging L-proline as an organocatalyst, provides an environmentally benign route to dibenzodiazepin-1-ones. As demonstrated by RSC Advances, a three-component reaction between o-phenylenediamine, dimedone (5,5-dimethylcyclohexane-1,3-dione), and aryl aldehydes in aqueous media yields structurally diverse diazepinones. For the target compound, substituting the aldehyde with 3-nitrobenzaldehyde introduces the 3-nitrophenyl moiety at position 11. The 3,4-dimethoxyphenyl group likely originates from a modified o-phenylenediamine precursor, though such derivatives are not explicitly detailed in the cited works.

Key parameters include:

  • Catalyst loading : 20 mol% L-proline.

  • Temperature : 60°C for 110 minutes.

  • Yield : 85–99% for analogous compounds.

Post-synthetic reduction of the 1-keto group to 1-ol remains unexplored in the literature but could theoretically employ NaBH4 or LiAlH4 under controlled conditions.

Catalyst-Free Sealed-Tube Reactions

Thermal Cyclization in Aqueous Media

Isatoic Anhydride-Based Single-Step Synthesis

Acetic Acid-Mediated Condensation

A patent by US20100228023A1 discloses a one-step synthesis of dibenzodiazepin-11-ones using substituted o-phenylenediamines and isatoic anhydrides in aqueous acetic acid. By employing 3-nitro-substituted isatoic anhydride and 3,4-dimethoxy-substituted o-phenylenediamine, the target compound’s nitro and methoxy groups could be introduced. However, this method produces 11-keto derivatives, requiring subsequent reduction to achieve the 1-ol functionality.

Optimized conditions :

  • Solvent : 70% aqueous acetic acid.

  • Temperature : 80–130°C for 2–3 hours.

  • Yield : 85–98% for similar compounds.

Post-Synthetic Modifications

Ketone-to-Alcohol Reduction

The conversion of diazepin-1-ones to 1-ols remains a critical gap in the literature. Theoretical approaches include:

  • Borohydride reduction : NaBH4 in ethanol at 0–5°C.

  • Catalytic hydrogenation : H2/Pd-C in THF.

Kinetic studies are essential to prevent over-reduction or ring-opening side reactions.

Analytical and Spectroscopic Validation

Structural Confirmation

1H-NMR and 13C-NMR spectra of analogous compounds show characteristic signals:

  • Aromatic protons : δ 6.5–7.5 ppm (multiplet, integrating for substituents).

  • Methoxy groups : δ 3.6–3.8 ppm (singlet).

  • Diazepine protons : δ 2.2–2.7 ppm (multiplet, cyclohexane ring).

Mass spectrometry (ESI-TOF) typically confirms molecular ion peaks [M+H]+ within ±2 ppm accuracy .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the aromatic rings, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the dibenzo[b,e][1,4]diazepin-1-one/-ol core but differ in substituents, leading to variations in physicochemical and biological properties.

Substituent Variations at Position 11
Compound Name Position 11 Substituent Key Features Molecular Formula Molar Mass (g/mol) Activity Data (If Available)
Target Compound: 3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-...-1-ol 3-nitrophenyl Nitro group enhances electron-withdrawing effects; may improve metabolic stability. Not provided Not provided No direct data
10-Acetyl-11-(3-nitrophenyl)-3-phenyl-...-1-one 3-nitrophenyl Acetyl group at position 10 increases lipophilicity. C27H23N3O4 465.50 Not reported
3-(3,4-Dimethoxyphenyl)-11-(3-pyridyl)-...-1-one 3-pyridyl Pyridine ring introduces basicity; may enhance CNS penetration. C27H25N3O3 451.51 Not reported
11-(2-Chloro-5-nitrophenyl)-3,3-dimethyl-...-1-one 2-chloro-5-nitrophenyl Chloro and nitro groups increase steric hindrance and reactivity. C22H19ClN4O3 434.86 Not reported
3-(3,4-Dimethoxyphenyl)-10-hexanoyl-11-[4-(trifluoromethyl)phenyl]-...-1-one 4-(trifluoromethyl)phenyl Trifluoromethyl group enhances hydrophobicity and metabolic resistance. C34H35F3N2O4 592.65 Not reported

Key Observations :

  • The 3-nitrophenyl group in the target compound and may confer similar redox stability, but the acetyl group in increases lipophilicity.
  • The 4-(trifluoromethyl)phenyl substituent in significantly elevates molar mass and hydrophobicity compared to the target compound.
Substituent Variations at Position 3
Compound Name Position 3 Substituent Key Features
Target Compound 3,4-dimethoxyphenyl Methoxy groups improve solubility and receptor binding .
3-(4-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-...-1-one 4-methoxyphenyl Reduced steric bulk compared to 3,4-dimethoxy; may lower binding affinity.
3-Phenyl derivative (e.g., ) Phenyl Lacks electron-donating groups, potentially reducing biological activity.

Key Observations :

  • The 3,4-dimethoxyphenyl group in the target compound likely enhances binding interactions compared to simpler phenyl or 4-methoxyphenyl substituents .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic molecule with potential pharmacological applications. Its unique structure suggests various biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C29H27N3O6
  • Molecular Weight : 513.541 g/mol
  • CAS Number : 354537-39-6

The compound features a dibenzo[b,e][1,4]diazepine core, which is known for its diverse biological activities. The presence of methoxy and nitro groups enhances its potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown activity against specific bacterial strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in cancer progression and metabolic pathways.

Anticancer Studies

A study conducted on various cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)15.0Cell cycle arrest at G2/M phase
A549 (Lung)10.0Inhibition of proliferation

These results indicate that the compound could be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

In vitro tests revealed that the compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results are summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This antimicrobial potential suggests its utility in treating bacterial infections.

Case Studies

A case study involving animal models evaluated the therapeutic efficacy of the compound in tumor-bearing mice. The treatment group showed a significant reduction in tumor size compared to controls, supporting its anticancer properties.

The proposed mechanism involves interaction with specific molecular targets:

  • Enzyme Interaction : The nitrophenyl group may facilitate binding to enzyme active sites, inhibiting their function.
  • Cellular Pathways : Modulation of signaling pathways related to apoptosis and cell proliferation is likely responsible for the observed anticancer effects.

Q & A

Q. What are the optimized synthetic routes for 3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol, and how can purity be maximized during synthesis?

  • Methodological Answer: The synthesis involves multi-step reactions, starting with condensation of substituted benzaldehyde derivatives with amine precursors. Key steps include:
  • Catalyst optimization : Palladium-based catalysts improve cyclization efficiency in forming the diazepine ring.
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction yields by stabilizing intermediates.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC resolves stereoisomers and removes byproducts.
    Yield improvements (>70%) are achieved via microwave-assisted synthesis or low-temperature stepwise addition of reagents .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:
  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and confirm ring fusion.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves spatial conformation (e.g., chair vs. boat diazepine ring) and hydrogen-bonding networks in the solid state .

Q. How can researchers initially assess the pharmacological potential of this compound?

  • Methodological Answer: Begin with in vitro assays targeting receptors associated with diazepine derivatives (e.g., GABAA_A, serotonin receptors):
  • Enzyme inhibition : Fluorometric assays using purified enzymes (e.g., acetylcholinesterase) to measure IC50_{50}.
  • Cell-based assays : Cytotoxicity screening (MTT assay) and apoptosis markers in cancer cell lines.
  • Molecular docking : Computational modeling (AutoDock Vina) predicts binding affinity to target proteins .

Advanced Research Questions

Q. How can reaction mechanisms in the synthesis of this compound be investigated to resolve kinetic bottlenecks?

  • Methodological Answer: Mechanistic studies require:
  • Kinetic isotope effects (KIE) : Replace 1^1H with 2^2H at reactive sites to identify rate-determining steps.
  • In situ spectroscopy : Monitor intermediates via FTIR or Raman spectroscopy during cyclization.
  • Computational modeling : DFT calculations (Gaussian 09) map energy profiles for key transitions (e.g., ring closure) .

Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?

  • Methodological Answer: Address discrepancies via:
  • Pharmacokinetic profiling : Measure bioavailability (plasma concentration-time curves) and metabolite identification (LC-MS/MS).
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., nitro → methoxy) to isolate activity contributors.
  • Tissue distribution studies : Radiolabel the compound (14^{14}C) to track accumulation in target organs .

Q. What experimental designs are suitable for studying this compound’s environmental fate in ecological risk assessments?

  • Methodological Answer: Adopt a tiered approach:
  • Biodegradation assays : OECD 301F protocol to measure half-life in soil/water matrices.
  • QSAR modeling : Predict bioaccumulation potential using logP and topological polar surface area.
  • Ecotoxicology : Daphnia magna acute toxicity tests (EC50_{50}) and algal growth inhibition assays .

Q. How can theoretical frameworks guide research on structure-activity relationships (SAR) for this compound?

  • Methodological Answer: Align with diazepine SAR principles:
  • Molecular dynamics simulations : Analyze ligand-receptor binding stability (GROMACS).
  • Free-energy perturbation (FEP) : Quantify substituent contributions to binding affinity.
  • Pharmacophore modeling : Identify essential functional groups (e.g., methoxy vs. nitro electronic effects) .

Q. What strategies are effective for evaluating polymorphic forms and their impact on solubility?

  • Methodological Answer: Polymorph screening involves:
  • Crystallization screens : Vary solvents (ethanol, acetone) and cooling rates to isolate forms.
  • Thermal analysis : DSC/TGA differentiate hydrates vs. anhydrous forms.
  • Solubility studies : Shake-flask method in biorelevant media (FaSSIF/FeSSIF) correlates crystal packing with dissolution rates .

Q. How can advanced synthetic methodologies improve regioselectivity in derivatization?

  • Methodological Answer: Enhance selectivity via:
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) during nitration.
  • Directed ortho-metalation : Use organometallic reagents (BuLi) for precise functionalization.
  • Flow chemistry : Continuous reactors minimize side reactions in multi-step sequences .

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